![molecular formula C21H17FN6O3S B2983190 ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 863460-19-9](/img/structure/B2983190.png)
ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate
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Description
Ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H17FN6O3S and its molecular weight is 452.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been reported to inhibit usp28, a deubiquitinating enzyme .
Mode of Action
It is known that compounds with similar structures can interact with their targets through hydrogen bonding . The terminal free amine group is particularly important for this interaction .
Biochemical Pathways
Compounds with similar structures have been reported to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a variety of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been reported to exhibit good antitumor activities .
Action Environment
One study reported that a compound with a similar structure exhibited excellent insensitivity toward external stimuli .
Biological Activity
Ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is a complex organic compound that incorporates a triazole moiety, which has been recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
1. Antimicrobial Activity
The triazole ring system is well-known for its antimicrobial properties. Research has demonstrated that compounds containing triazole structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) often in the low microgram per milliliter range .
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound | Activity Type | Target Organisms | MIC (μg/mL) |
---|---|---|---|
Triazole Derivative A | Antibacterial | S. aureus, E. coli | 0.125 - 8 |
Triazole Derivative B | Antifungal | Candida albicans, Aspergillus fumigatus | 0.5 - 4 |
Ethyl 2-(...) | TBD | TBD | TBD |
2. Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. Studies have indicated that certain triazolo[4,5-d]pyrimidine derivatives exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of specific kinases or other molecular targets critical for cancer cell survival .
Case Study: Anticancer Activity of Triazolo Derivatives
In a recent study, a series of triazolo derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results showed that compounds with a fluorophenyl substitution exhibited enhanced activity compared to their non-fluorinated counterparts, highlighting the significance of structural modifications in enhancing biological efficacy .
3. Anti-inflammatory Effects
Research has also pointed towards the anti-inflammatory properties of triazole compounds. For example, certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Fluorophenyl Group : The presence of the fluorophenyl moiety enhances lipophilicity and may improve binding affinity to biological targets.
- Triazole Ring : This moiety is crucial for the compound's antimicrobial and anticancer activities due to its ability to interact with various biomolecules.
- Acetamido Linkage : This functional group may contribute to the compound's solubility and stability in biological systems.
Properties
IUPAC Name |
ethyl 2-[[2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O3S/c1-2-31-21(30)15-5-3-4-6-16(15)25-17(29)11-32-20-18-19(23-12-24-20)28(27-26-18)14-9-7-13(22)8-10-14/h3-10,12H,2,11H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZSGUMGHGYZBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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